molecular formula C11H8FN3 B6602632 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole CAS No. 827317-23-7

5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole

Cat. No.: B6602632
CAS No.: 827317-23-7
M. Wt: 201.20 g/mol
InChI Key: PQUCXQUNCLTUAJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole is a heterocyclic compound that contains both an indole and a pyrazole ring. The presence of a fluorine atom at the 5-position of the indole ring adds unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method involves the reaction of 5-fluoroindole with a suitable pyrazole precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors. The indole and pyrazole rings can interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole is unique due to the combination of the indole and pyrazole rings, along with the presence of a fluorine atom. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-fluoro-2-(1H-pyrazol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c12-8-1-2-9-7(5-8)6-11(14-9)10-3-4-13-15-10/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUCXQUNCLTUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741353
Record name 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-fluoro-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827317-23-7
Record name 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-fluoro-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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